molecular formula C5H7N3O3 B2452016 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid CAS No. 1248028-70-7

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid

Cat. No.: B2452016
CAS No.: 1248028-70-7
M. Wt: 157.129
InChI Key: UMZNVMWRQAKWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Mechanism of Action

Target of Action

It’s known that compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Some 1,2,4-triazole benzoic acid hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets to initiate programmed cell death.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Some 1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines , suggesting that the compound might have similar effects.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid, known for its antifungal properties.

    Fluconazole: A triazole derivative used as an antifungal medication.

    Anastrozole: Another triazole derivative used in the treatment of breast cancer.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This unique interaction profile makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-5(10)2-11-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZNVMWRQAKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.